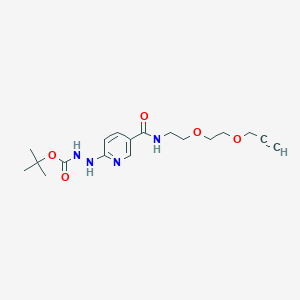
Bcn-peg1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcn-peg1-OH, also known as bicyclo[6.1.0]nonyne-polyethylene glycol1-hydroxyl, is a versatile reagent widely used in bioconjugation chemistry. It is a member of the polyethylene glycol (PEG) linker family, which contains a highly reactive bicyclo[6.1.0]nonyne (BCN) group. This compound is particularly notable for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst, making it highly valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcn-peg1-OH typically involves the conjugation of a BCN moiety to a polyethylene glycol (PEG) chain. The reaction can be carried out in either organic solvents or aqueous solutions, depending on the solubility and properties of the substrate molecules. The PEG spacer in the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the purification of the final product to achieve a purity of ≥95%, making it suitable for various research and development applications .
化学反应分析
Types of Reactions
Bcn-peg1-OH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and selective, allowing for the conjugation of azide-labeled molecules to BCN-modified substrates without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-containing molecules can be performed under mild physiological conditions, making it suitable for use in biological systems. The reaction is typically carried out in aqueous solutions or organic solvents, depending on the solubility of the reactants .
Major Products Formed
The major products formed from the SPAAC reaction involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with native biological processes, making them ideal for bioconjugation applications .
科学研究应用
Bcn-peg1-OH has a wide range of scientific research applications, including:
Imaging and Bioimaging: The compound is used to conjugate biomolecules with imaging agents, such as quantum dots or magnetic nanoparticles, for visualizing and tracking cellular processes and diagnosing diseases.
Materials Science: This compound is utilized in the creation of diverse functional materials and conjugates with precise control, making it valuable in materials science research.
作用机制
The mechanism of action of Bcn-peg1-OH involves its highly reactive BCN group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages without the need for a copper catalyst, allowing for efficient and selective bioconjugation. The PEG spacer in the compound increases its hydrophilicity and fine-tunes the properties of the PEGylated molecules, enhancing their solubility and stability in biological systems .
相似化合物的比较
Similar Compounds
- Bcn-peg2-OH
- Bcn-peg3-OH
- Bcn-peg4-OH
- Bcn-peg8-OH
- Bcn-peg12-OH
Uniqueness
Bcn-peg1-OH is unique due to its single PEG unit, which provides a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring minimal steric hindrance and high reactivity. Compared to its longer PEG counterparts, this compound offers a more compact structure, making it ideal for specific bioconjugation and drug delivery applications .
属性
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBVTBOCACHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCCO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)


![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)





